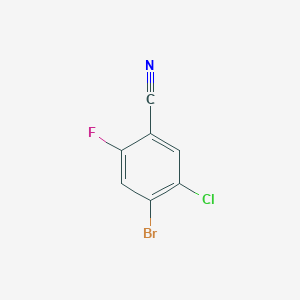

4-Brom-5-chlor-2-fluorbenzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-chloro-2-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

Chemical Intermediates: It is used in the preparation of heterocycles and other functionalized aromatic compounds.

Wirkmechanismus

Target of Action

It is known that this compound is used as a pharmaceutical and electronic intermediate , suggesting that it may interact with various biological and electronic systems.

Mode of Action

The mode of action of 4-Bromo-5-chloro-2-fluorobenzonitrile involves its interaction with these targets, leading to changes in their function or structure. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It is used in the synthesis of heterocycles , which are involved in a wide range of biochemical processes.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its impact on bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion.

Result of Action

Its use in the synthesis of heterocycles suggests that it may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-fluorobenzonitrile. For instance, its stability may be affected by temperature, pH, and light exposure. It is recommended to store this compound in a cool place and keep the container tightly closed in a dry and well-ventilated place .

Biochemische Analyse

Biochemical Properties

The bromide and fluoride substituents of 4-Bromo-5-chloro-2-fluorobenzonitrile display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to palladium-catalyzed coupling reactions .

Molecular Mechanism

The molecular mechanism of 4-Bromo-5-chloro-2-fluorobenzonitrile involves its reactivity with other molecules. For instance, it can undergo palladium-catalyzed Suzuki coupling with boronic acid derivatives to form biaryl compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Bromo-5-chloro-2-fluorobenzonitrile is stable under normal conditions . It’s insoluble in water but soluble in most common organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-fluorobenzonitrile. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of 4-Bromo-5-chloro-2-fluorobenzonitrile often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 4-Bromo-5-chloro-2-fluorobenzonitrile with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Nucleophilic Substitution: The major products are substituted benzonitriles, where the halogen atoms are replaced by nucleophiles.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the chlorine substituent.

5-Bromo-2-fluorobenzonitrile: Similar but with different positioning of the bromine and fluorine atoms.

2-Bromo-5-fluorobenzonitrile: Another positional isomer with different reactivity.

Uniqueness

4-Bromo-5-chloro-2-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound characterized by its unique halogen substituents, which significantly influence its chemical reactivity and potential biological applications. While the compound itself may not exhibit notable biological activity, it serves as a crucial precursor in the synthesis of various biologically active derivatives. This article explores the biological activity associated with 4-bromo-5-chloro-2-fluorobenzonitrile, focusing on its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula for 4-bromo-5-chloro-2-fluorobenzonitrile is C7H3BrClF. Its structure features three halogen atoms (bromine, chlorine, and fluorine) attached to a benzonitrile framework. This arrangement contributes to its unique chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrClF |

| Appearance | White to off-white powder |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-bromo-5-chloro-2-fluorobenzonitrile is largely attributed to its derivatives, which exhibit interactions with various biological targets. The halogen substituents can influence the compound's ability to form hydrogen bonds and engage in non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways critical for therapeutic effects.

Interaction with Biological Targets

- Enzyme Modulation : The presence of halogen groups enhances the compound's reactivity with nucleophiles, potentially leading to the inhibition or activation of specific enzymes.

- Receptor Binding : Derivatives may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating conditions such as anxiety disorders.

Synthesis of Derivatives

The synthesis of 4-bromo-5-chloro-2-fluorobenzonitrile can be achieved through various methods, including palladium-catalyzed coupling reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Synthetic Pathways

- Palladium-Catalyzed Coupling : This method facilitates the formation of more complex structures that may exhibit improved pharmacological properties.

Case Studies

Several studies have investigated compounds derived from 4-bromo-5-chloro-2-fluorobenzonitrile:

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a derivative of 4-bromo-5-chloro-2-fluorobenzonitrile against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.06μM to 0.17μM, comparable to established anticancer drugs like Combretastatin-A4 .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized derivative. The compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting potential applications in infection control.

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWETUEUSVCAKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.